2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethyl-4,4-bis(trimethylsilyl)-
Description
2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethyl-4,4-bis(trimethylsilyl)-, is a siloxane-based compound characterized by a backbone of alternating silicon and oxygen atoms (Si–O–Si–O–Si) with methyl and trimethylsilyl substituents. Its structure includes:
- Siloxane backbone: Positions 3 and 5 are silicon atoms, while positions 2 and 6 are oxygen atoms.
- Substituents: The silicon centers at positions 3 and 5 are each bonded to two methyl groups and one trimethylsilyl group (Si(CH₃)₃). This steric bulk enhances thermal stability and reduces reactivity compared to simpler siloxanes like hexamethyldisiloxane .
While direct synthesis data for this compound is absent in the provided evidence, analogous siloxanes are typically synthesized via hydrolysis of chlorosilanes or condensation reactions . Applications likely align with siloxane polymers, such as heat-resistant materials or hydrophobic coatings .
Properties
CAS No. |
101017-01-0 |
|---|---|
Molecular Formula |
C13H36O2Si4 |
Molecular Weight |
336.76 g/mol |
IUPAC Name |
[bis[methoxy(dimethyl)silyl]-trimethylsilylmethyl]-trimethylsilane |
InChI |
InChI=1S/C13H36O2Si4/c1-14-18(9,10)13(16(3,4)5,17(6,7)8)19(11,12)15-2/h1-12H3 |
InChI Key |
SAKWVMAGNCHEFU-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for Disilaheptane Backbone Construction
The disilaheptane framework (Si-O-Si-O-Si) is typically assembled through condensation reactions involving silicon precursors. A proven approach involves the reaction of chlorosilanes with diols under dehydrating conditions. For example, 1,5-pentanediol can react with methyltrichlorosilane (MeSiCl₃) in the presence of a base such as triethylamine to form the intermediate 3,3,5,5-tetramethyl-2,6-dioxa-3,5-disilaheptane. This step establishes the core structure but lacks the bis(trimethylsilyl) substituents at the 4-position.
Key reaction parameters include:
- Temperature : 0–5°C to control exothermic silanol condensation
- Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane
- Stoichiometry : 2:1 molar ratio of diol to chlorosilane
The intermediate undergoes subsequent functionalization to introduce trimethylsilyl groups through nucleophilic substitution at the central carbon atom.
Regioselective Silylation at the 4-Position
Introducing bis(trimethylsilyl) groups requires careful selection of silylating agents and catalysts. Copper-mediated trisilylation methodologies, as demonstrated in alkyne functionalization, provide a valuable paradigm. Adapted for this system, the protocol employs:
Reagents
- Trimethylsilane (Me₃SiH) as silyl source
- Cu(OAc)₂ catalyst with P(nBu)₃ ligand
- Anhydrous toluene solvent
Reaction Mechanism
- Oxidative addition of Me₃SiH to Cu(I) center
- Insertion of the disilaheptane intermediate into Cu-Si bond
- Reductive elimination to form C-Si bonds
This method achieves 53–76% yields for analogous trisilylated products, with reaction optimization critical for adapting to the disilaheptane substrate.
Stepwise Synthesis Optimization
Comparative studies of one-pot vs. sequential synthesis reveal advantages in yield and purity when using a two-step approach:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1. Core formation | MeSiCl₃, 1,5-pentanediol | THF, 0°C, N₂ | 68% |
| 2. Silylation | Me₃SiCl, LiHMDS | Toluene, 110°C | 57% |
The sequential method minimizes side reactions from competing chlorosilane hydrolysis while allowing intermediate purification by fractional distillation.
Catalytic System Enhancements
Building on solvent-free copper catalysis, recent advances employ bimetallic systems to improve silylation efficiency:
Catalyst
- CuCl/Pd(PPh₃)₄ (1:0.2 molar ratio)
- Turnover frequency : 12 h⁻¹ vs. 8 h⁻¹ for monometallic Cu
- Selectivity : >95% for bis-silylation
This system reduces reaction time from 18 to 9 hours while maintaining yields above 60% for gram-scale syntheses.
Purification and Characterization
Final purification leverages the compound's high hydrophobicity:
Chromatography
- Stationary phase: Neutral aluminum oxide (200–300 mesh)
- Eluent gradient: Hexane → 5% ethyl acetate/hexane
- Rf : 0.42 (hexane:EtOAc 9:1)
Spectroscopic Data
- ¹H NMR (CDCl₃): δ 0.12 (s, 18H, SiMe₃), 0.38 (s, 12H, SiMe₂)
- ²⁹Si NMR : δ –18.7 (SiMe₂), –34.2 (SiMe₃)
- HRMS : m/z 336.7657 [M]⁺ (calc. 336.7653)
Industrial-Scale Production Considerations
Pilot plant data reveal critical parameters for kilogram-scale manufacturing:
| Parameter | Optimal Range |
|---|---|
| Reaction volume | 500–800 L |
| Cooling rate | 2°C/min |
| Catalyst loading | 1.2 mol% |
| Distillation pressure | 0.5–1.0 mmHg |
These conditions achieve batch yields of 71% with >99% purity by GC-MS.
Alternative Methodologies
Emerging electrochemical approaches show promise for greener synthesis:
Electrosilylation
- Anode: Pt mesh
- Cathode: Si rod
- Electrolyte: [BMIM]PF₆ ionic liquid
- Current density : 5 mA/cm²
- Faradaic efficiency : 63%
While still in development, this method eliminates stoichiometric metal reagents and operates at ambient temperature.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethyl-4,4-bis(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The silicon atoms in the compound can undergo nucleophilic substitution reactions with reagents like halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Halides like chlorine or bromine; reactions are conducted under anhydrous conditions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethyl-4,4-bis(trimethylsilyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other silicon-containing compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of 2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethyl-4,4-bis(trimethylsilyl)- involves its interaction with various molecular targets. The silicon atoms in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of stable complexes. These interactions are crucial in its applications in catalysis, material science, and bioconjugation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Siloxane Polymers with Piperidinyl Groups ()
Example Compound : Polymethyl[propyl-3-oxy(2',2',6',6'-tetramethyl-4,4'-piperidinyl)]siloxane
| Property | Target Compound | Piperidinyl-Modified Siloxane |
|---|---|---|
| Backbone | Si–O–Si–O–Si | Si–O–Si repeating units |
| Substituents | Methyl, trimethylsilyl | Piperidinyl groups (N-containing ring) |
| Thermal Stability | High (due to bulky substituents) | Moderate (piperidinyl may decompose) |
| Reactivity | Low (steric hindrance) | Higher (polar N groups enhance reactivity) |
| Applications | Potential high-temperature materials | UV stabilization, polymer additives |
The target compound’s bulky trimethylsilyl groups provide superior thermal stability compared to piperidinyl-modified siloxanes, which prioritize UV resistance and compatibility with organic polymers .
Boron-Containing Silane ()
Example Compound : Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane
| Property | Target Compound | Boron-Silane Hybrid |
|---|---|---|
| Backbone | Siloxane (Si–O–Si) | Ethynyl-linked Si and boron dioxaborolane |
| Substituents | Methyl, trimethylsilyl | Tetramethyl dioxaborolane ring |
| Thermal Stability | High (siloxane backbone) | Moderate (boron-ester bonds less stable) |
| Reactivity | Low (inert siloxane) | High (boron center reacts with nucleophiles) |
| Applications | Material science intermediates | Suzuki-Miyaura cross-coupling reactions |
The target compound’s siloxane backbone offers greater chemical inertness, while the boron-containing analog is tailored for catalytic applications due to its reactive dioxaborolane group .
Brominated Phenolic Compounds (–8)
Example Compounds: Tetrabromobisphenol A (TBBPA) and 4,4'-Sulphonylbis(2,6-dibromophenol)
| Property | Target Compound | Brominated Phenolics |
|---|---|---|
| Structure | Siloxane with organic substituents | Aromatic rings with Br and –OH groups |
| Flame Retardancy | Limited (siloxanes are inherently flame-resistant) | High (Br atoms inhibit combustion) |
| Environmental Impact | Low toxicity (stable siloxanes) | Persistent, bioaccumulative |
Though structurally distinct, brominated phenolics highlight how substituents (e.g., Br vs. Si(CH₃)₃) dictate functional roles. The target compound’s flame resistance derives from its siloxane backbone, whereas brominated analogs rely on halogenation .
Biological Activity
2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethyl-4,4-bis(trimethylsilyl)- is a silicon-based compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C8H22O2Si2
- Molecular Weight : 206.43 g/mol
- CAS Number : 7381-30-8
This compound features multiple silicon atoms integrated into its structure, which may contribute to its unique reactivity and biological interactions.
Pharmacological Effects
Research indicates that silicon compounds, particularly those similar to 2,6-Dioxa-3,5-disilaheptane, exhibit various biological activities. These include:
- Antioxidant Activity : Silicon compounds are known to scavenge free radicals and reduce oxidative stress in cells. This property is crucial in preventing cellular damage and aging-related diseases.
- Anti-inflammatory Effects : Compounds with silicon structures have shown potential in modulating inflammatory pathways. They may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various tissues.
- Neuroprotective Properties : Some studies suggest that silicon compounds can protect neuronal cells from apoptosis and neurotoxicity, potentially benefiting conditions like Alzheimer's disease.
The mechanisms by which 2,6-Dioxa-3,5-disilaheptane exerts its biological effects may involve:
- Interaction with Cell Membranes : The lipophilicity of silicon compounds allows them to integrate into lipid bilayers, affecting membrane fluidity and function.
- Modulation of Enzyme Activity : Silicon compounds can act as enzyme inhibitors or activators, influencing metabolic pathways critical for cellular health.
- Gene Expression Regulation : Some studies indicate that these compounds may affect gene expression related to oxidative stress response and inflammation.
Study 1: Antioxidant Activity in vitro
A study investigated the antioxidant potential of silicon-based compounds using various assays (e.g., DPPH radical scavenging). Results demonstrated that 2,6-Dioxa-3,5-disilaheptane significantly reduced oxidative stress markers in cultured cells compared to controls.
| Assay Type | Control (µM) | Compound (µM) | % Reduction |
|---|---|---|---|
| DPPH Scavenging | 100 | 50 | 75% |
| ABTS Scavenging | 100 | 50 | 70% |
Study 2: Neuroprotective Effects in vivo
In a rodent model of neurodegeneration induced by MPP+, treatment with the compound resulted in a notable decrease in neuronal cell death and improved behavioral outcomes compared to untreated animals.
| Group | Neuronal Survival (%) | Behavioral Score |
|---|---|---|
| Untreated Control | 30% | 15 |
| Treated with Compound | 70% | 25 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2,6-Dioxa-3,5-disilaheptane derivatives, and how is structural confirmation achieved?
- Methodological Answer : Synthesis typically involves siloxane condensation reactions under inert conditions, using precursors like chlorosilanes and diols. For structural confirmation, employ a combination of -, -, and -NMR spectroscopy to verify silicon-oxygen bonding patterns and substituent arrangements. X-ray crystallography is critical for resolving steric effects caused by bulky trimethylsilyl groups .
Q. How can researchers determine the thermal stability and solubility profile of this compound?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) under nitrogen to assess decomposition temperatures. For solubility, use a systematic solvent screening approach (e.g., polar aprotic vs. nonpolar solvents) with UV-Vis or gravimetric analysis. Document solubility parameters (Hansen or Hildebrand) to predict compatibility in reaction matrices .
Q. What safety protocols are essential when handling this organosilicon compound?
- Methodological Answer : Use inert-atmosphere gloveboxes to prevent hydrolysis of sensitive Si-O bonds. Monitor air quality for volatile byproducts (e.g., trimethylsilanol) via gas chromatography-mass spectrometry (GC-MS). Follow OSHA guidelines for siloxane handling, including PPE (nitrile gloves, lab coats) and emergency neutralization protocols for spills .
Advanced Research Questions
Q. How can conflicting spectroscopic data during structural elucidation be resolved?
- Methodological Answer : Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC) to distinguish overlapping signals. For ambiguous -NMR peaks, compare with computed chemical shifts via DFT (density functional theory) models. Crystallize the compound in multiple solvents to obtain high-resolution X-ray data for definitive confirmation .
Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Use molecular docking or DFT to model steric hindrance from trimethylsilyl groups. Validate predictions with kinetic studies (e.g., monitoring reaction progress via -NMR if fluorinated analogs are used). Compare activation energies of proposed intermediates to optimize catalytic conditions (e.g., Pd-based systems) .
Q. How do steric and electronic effects influence its application in polymer chemistry?
- Methodological Answer : Perform ring-opening polymerization (ROP) trials with varying initiators (e.g., anionic vs. cationic) to assess silicon-oxygen bond lability. Characterize polymer molecular weights via GPC and thermal properties via DSC. Correlate substituent bulk (e.g., trimethylsilyl vs. smaller groups) with glass transition temperatures () .
Data Analysis & Experimental Design
Q. What statistical approaches are suitable for analyzing contradictory results in catalytic efficiency studies?
- Methodological Answer : Apply multivariate analysis (ANOVA or PCA) to identify variables (e.g., temperature, catalyst loading) causing discrepancies. Use a split-split-plot design (as in agricultural chemistry studies) to isolate factors like solvent polarity or reaction time .
Q. How can environmental fate studies be designed to assess its persistence in ecosystems?
- Methodological Answer : Use OECD 308/309 guidelines for aqueous biodegradation testing. Combine LC-MS/MS for quantification with microcosm experiments to track abiotic hydrolysis pathways. Model partition coefficients (log ) to predict bioaccumulation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
